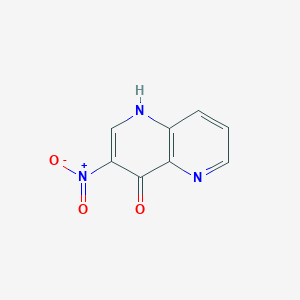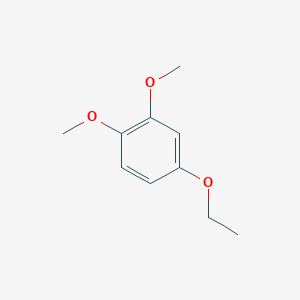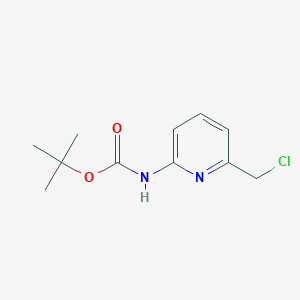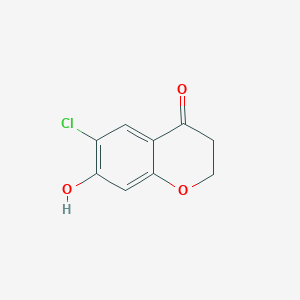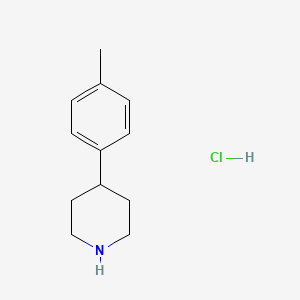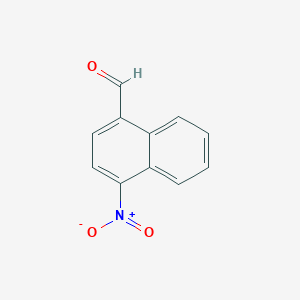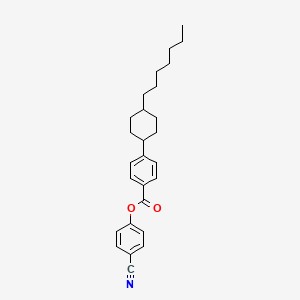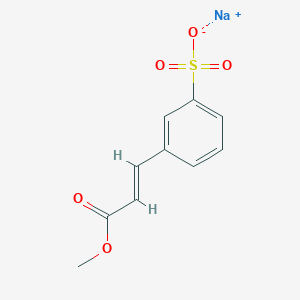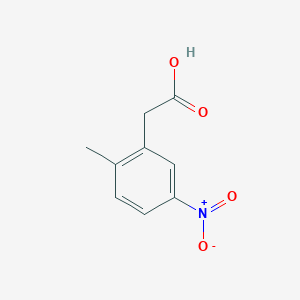
2-(2-Methyl-5-nitrophenyl)acetic acid
概要
説明
“2-(2-Methyl-5-nitrophenyl)acetic acid” is an organic compound that belongs to the class of nitrobenzenes . It consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular formula of “2-(2-Methyl-5-nitrophenyl)acetic acid” is C9H9NO4 . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Methyl-5-nitrophenyl)acetic acid” is 195.17 g/mol . It has a topological polar surface area of 83.1 Ų . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .科学的研究の応用
Chromogenic Substrate for Esterases
A study highlights the use of a stable chromogenic substrate for esterases, designed to overcome the limitations of p-Nitrophenyl acetate's instability in aqueous solutions. This substrate, developed through structural isolation, allows for enhanced detection of esterase activity, which is pivotal in activating prodrugs within human cells (Levine, Lavis, & Raines, 2008).
Protecting Group for Hydroxyl Functions
Another research introduces the (2-nitrophenyl)acetyl (NPAc) group as a novel, selectively removable protecting group for hydroxyl functions. Utilizing (2-nitrophenyl)acetic acid, this approach offers a stable method for protecting hydroxyl groups during synthetic processes, showcasing its potential in organic synthesis (Daragics & Fügedi, 2010).
Electrochemical Sensing Platform
Research on gold-copper alloy nanoparticles (Au-Cu NPs) modified electrodes presents an enhanced electrochemical sensing platform for detecting nitro aromatic toxins. This study demonstrates the utility of such sensors in identifying pollutants, including compounds related to 2-(2-Methyl-5-nitrophenyl)acetic acid, indicating significant applications in environmental monitoring (Shah et al., 2017).
Synthesis of Important Intermediates
A specific study focuses on synthesizing 2-(2-Methyl-3-nitrophenyl)acetic acid, highlighting its importance as an intermediate in producing pharmaceutical compounds. This research not only outlines a new synthesis method but also emphasizes the compound's role in drug development (Kang, 2007).
Antioxidant and Inhibitory Studies
Investigation into the antioxidant properties and selective inhibitory effects on xanthine oxidase by transition metal complexes showcases the chemical versatility of compounds derived from amino acids and 2-(2-Methyl-5-nitrophenyl)acetic acid. Such studies contribute to the understanding of the biological activities of these complexes, highlighting their potential therapeutic applications (Ikram et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-(2-methyl-5-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSRJKWRJVUXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625915 | |
| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-5-nitrophenyl)acetic acid | |
CAS RN |
287119-83-9 | |
| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


